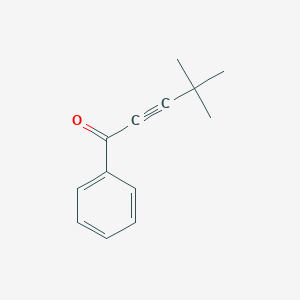

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one

Description

Contextualization of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one within Ketoalkyne Chemistry

This compound, systematically named 4,4-dimethyl-1-phenylpent-2-yn-1-one, is characterized by a pent-2-yn-1-one backbone. youtube.com This structure features a carbon-carbon triple bond (alkyne) between the second and third carbon atoms and a ketone (carbonyl group, C=O) at the first carbon position. A phenyl group is attached to this carbonyl carbon, and two methyl groups are situated on the fourth carbon, forming a tert-butyl group. youtube.com The presence of both the keto and alkyne functionalities classifies it as a ketoalkyne, a class of compounds known for their rich and varied reactivity. youtube.com The conjugated system formed by the phenyl group, the carbonyl group, and the alkyne moiety results in a polarized electronic structure, making the molecule susceptible to a range of chemical transformations. youtube.com

The steric bulk of the tert-butyl group plays a crucial role in directing the regioselectivity of certain reactions, influencing how other molecules approach and interact with the alkyne. This combination of electronic effects and steric hindrance makes this compound a valuable substrate for investigating the intricacies of chemical reactivity and for the development of novel synthetic methodologies. youtube.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17475-11-5 |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| Synonyms | tert-Butylethynyl phenyl ketone, 4,4-Dimethyl-1-phenyl-2-pentyn-1-one |

Strategic Importance in Modern Organic Synthesis and Transformative Chemistry

The strategic value of this compound in organic synthesis lies in its capacity to serve as a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. Its bifunctional nature allows for a variety of transformations, including nucleophilic additions to the carbonyl group and reactions involving the activated alkyne. youtube.com

One of the most significant applications of this ketoalkyne is in the synthesis of substituted pyrazoles and isoxazoles, five-membered heterocyclic rings that are prevalent in many biologically active compounds and pharmaceuticals.

Synthesis of Pyrazoles: The reaction of α,β-acetylenic ketones like this compound with hydrazine (B178648) derivatives is a well-established method for pyrazole (B372694) synthesis. mdpi.com The reaction typically proceeds through a cyclocondensation mechanism. However, the reaction can often lead to a mixture of two regioisomers. mdpi.com The specific reaction of this compound with various hydrazines provides a direct route to pyrazoles with a phenyl and a tert-butyl substituent.

Synthesis of Isoxazoles: Similarly, the reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. nih.gov This transformation involves the initial formation of an oxime at the carbonyl group, followed by an intramolecular cyclization onto the alkyne. This method provides access to isoxazoles that are otherwise difficult to synthesize.

The ability to readily form these heterocyclic systems makes this compound a valuable starting material in medicinal chemistry and materials science.

Table 2: Examples of Heterocycle Synthesis using this compound

| Reagent | Product Type | General Reaction |

| Hydrazine (NH₂NH₂) | Pyrazole | Cyclocondensation |

| Phenylhydrazine | Phenyl-substituted Pyrazole | Cyclocondocondensation |

| Hydroxylamine (NH₂OH) | Isoxazole | Condensation followed by cyclization |

Beyond the synthesis of simple heterocycles, the reactivity of this compound extends to more complex transformations. The electron-withdrawing nature of the benzoyl group activates the alkyne for various cycloaddition reactions. These reactions, particularly [3+2] cycloadditions, are powerful tools for constructing five-membered rings in a highly controlled manner.

Furthermore, the compound can participate in tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly desirable in modern synthesis as it increases efficiency and reduces waste. The unique electronic and steric properties of this compound make it an interesting substrate for the development of new catalytic processes, including those employing transition metals like rhodium and gold to mediate novel chemical transformations.

Structure

3D Structure

Properties

CAS No. |

17475-11-5 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4,4-dimethyl-1-phenylpent-2-yn-1-one |

InChI |

InChI=1S/C13H14O/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

JKMPVFBNTHUBPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C#CC(=O)C1=CC=CC=C1 |

Synonyms |

4,4-DIMETHYL-1-PHENYL-PENT-2-YN-1-ONE |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One

Palladium-Catalyzed Cross-Coupling Approaches for Ynone Generation

The formation of ynones, such as 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one, is effectively accomplished using palladium-catalyzed cross-coupling techniques. These methods are renowned for their efficiency and functional group tolerance, making them a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp) bonds. libretexts.org

Application of Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira reaction is a primary and widely utilized method for synthesizing this compound. evitachem.comwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the specific synthesis of the target compound, this translates to the reaction between 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) and an activated phenylcarbonyl species, typically benzoyl chloride. evitachem.com

The standard Sonogashira protocol employs a dual catalytic system, consisting of a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the desired ynone. nih.gov This reaction is valued for its mild conditions, often proceeding at room temperature, which helps in preserving sensitive functional groups within the reacting molecules. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira reactions. These modified procedures are advantageous as they avoid the use of copper, which can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). nih.govorganic-chemistry.org Furthermore, research has demonstrated that N-acylsaccharins can serve as effective coupling partners in place of traditional acyl halides, expanding the scope and applicability of the Sonogashira reaction for ynone synthesis under low palladium catalyst loading. nih.gov

Optimization of Catalytic Systems and Reaction Parameters

The efficiency and yield of the Sonogashira coupling for the synthesis of this compound are highly dependent on the careful optimization of the catalytic system and various reaction parameters.

Catalysts: The choice of palladium source and its associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, research has focused on developing more active and stable catalysts. libretexts.org For instance, palladium(II) β-oxoiminatophosphane complexes have been shown to be highly efficient, allowing for reactions at room temperature with very low catalyst loadings, even for less reactive aryl chlorides. organic-chemistry.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, is also an area of active research, aiming to simplify catalyst recovery and reuse. nih.gov

Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is essential. nih.gov However, as mentioned, copper-free systems have been developed to prevent side reactions. These systems often require careful selection of the palladium catalyst and reaction conditions to achieve high efficiency. organic-chemistry.org

Base and Solvent: An amine base, such as triethylamine (B128534) or piperidine (B6355638), is typically used to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org The base can also serve as the solvent in some cases. wikipedia.org The choice of base can significantly impact the reaction rate and yield, with studies showing piperidine to be optimal in certain systems. organic-chemistry.org Other solvents like dimethylformamide (DMF) or ethers can also be employed. wikipedia.org

Temperature: A key advantage of the Sonogashira reaction is that it can often be conducted under mild conditions, including at room temperature. wikipedia.org For less reactive substrates, such as aryl chlorides, moderate heating (e.g., 40–50 °C) may be necessary to achieve a good yield. organic-chemistry.org

The table below summarizes key parameters and their roles in the optimization of the Sonogashira coupling for ynone synthesis.

| Parameter | Common Examples | Role in Reaction | Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Facilitates oxidative addition of the aryl/acyl halide. | Ligand choice affects stability and activity. Lower loadings are desirable. libretexts.orgnih.gov |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide. | Can be omitted in "copper-free" protocols to prevent alkyne homocoupling. nih.govorganic-chemistry.org |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH), Piperidine | Neutralizes the acidic byproduct (HX). Can also act as a solvent. | The choice of base can influence reaction kinetics and catalyst performance. wikipedia.orgorganic-chemistry.org |

| Solvent | Amine base, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides the medium for the reaction. | Solubility of reagents and catalyst stability are key factors. wikipedia.org |

| Temperature | Room Temperature to ~50 °C | Influences reaction rate. | Mild temperatures are preferred to minimize side reactions and decomposition. wikipedia.orgorganic-chemistry.org |

Alternative Synthetic Routes to this compound Precursors and Analogs

While Sonogashira coupling is a dominant method, other synthetic strategies exist for accessing the precursors of this compound and its analogs. One notable alternative is the Friedel-Crafts acylation reaction. evitachem.com This approach can involve the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid. For instance, phenylacetylene (B144264) could react with pivaloyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the target ynone. evitachem.com

Furthermore, direct acylative cross-coupling reactions are emerging as a powerful tool. A recent development involves the Pd/Cu cooperative-catalyzed direct coupling of carboxylic acids with terminal alkynes. acs.org This method allows for the use of readily available benzoic acid instead of benzoyl chloride as the acyl source, offering a more atom-economical and potentially milder route to ynones like this compound. This approach demonstrates high chemoselectivity and functional group tolerance, highlighting its potential for complex molecule synthesis. acs.org

The synthesis of precursors can also be varied. For example, instead of using aryl halides in Sonogashira coupling, arenediazonium salts can be used as precursors. Additionally, research into nickel-catalyzed Sonogashira-type couplings is expanding the range of applicable catalysts beyond palladium. wikipedia.org These alternative routes provide valuable flexibility for synthetic chemists in planning the construction of complex molecular architectures based on the ynone scaffold.

Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One

Electrophilic and Nucleophilic Additions to the Alkynyl and Carbonyl Moieties

The conjugated ynone system, featuring a ketone and an alkyne, is susceptible to attack by both electrophiles and nucleophiles at several positions. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, making the β-carbon electrophilic and prone to nucleophilic attack, while the alkyne itself can undergo electrophilic addition.

The addition of hydrogen halides (HX) to ynones like 4,4-dimethyl-1-phenyl-pent-2-yn-1-one is a direct method for synthesizing β-halovinyl ketones. nih.govacs.org These reactions are atom-economical and provide access to valuable synthetic intermediates. nih.gov

Recent advancements have led to metal-free methods for the regio- and stereoselective hydrohalogenation of ynones using reagents like N,N'-dimethylpropyleneurea (DMPU) complexed with HX (X = Cl, Br). nih.govnih.gov These reactions proceed under mild conditions and tolerate a range of functional groups. nih.gov For electron-deficient ynones, the reaction mechanism is proposed to be a concerted, termolecular electrophilic addition (AdE3). nih.govacs.org This process involves a concerted attack, leading to the exclusive formation of the Z-isomer through anti-addition. nih.govacs.org The regioselectivity, where the halide adds to the β-carbon, is governed by the resonance participation of the carbonyl group, which increases the positive charge density on the β-carbon relative to the α-carbon. nih.gov

Older methods for ynone hydrohalogenation often used reagents like HBr in water or SnCl₄/H₂O, but these could lead to poor yields due to competing hydration side reactions. nih.govacs.org The DMPU/HX system offers a significant improvement in control and efficiency. acs.org

Table 1: Regio- and Stereochemistry of Ynone Hydrohalogenation

| Ynone Type | Reagent System | Proposed Mechanism | Stereochemical Outcome | Regioselectivity |

|---|---|---|---|---|

| Electron-Deficient Ynone | DMPU/HX (X=Cl, Br) | AdE3 (Termolecular Electrophilic Addition) | Anti-addition (Z-isomer) | Halogen at β-position |

| Ynamide | DMPU/HX (X=Cl, Br) | via Keteniminium Intermediate | Syn-addition (E-isomer) | Halogen at β-position |

This table illustrates the divergent stereochemical outcomes based on the substrate, as detailed in studies on hydrohalogenation. nih.govacs.orgnih.gov

Conjugation of a double or triple bond to a carbonyl group renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. lumenlearning.comlibretexts.org While the primary focus is the ynone, understanding the reactivity of the corresponding α,β-unsaturated ketone (enone), 4,4-dimethyl-1-phenylpent-2-en-1-one, provides insight into this fundamental reaction pathway. nih.gov

In a conjugate addition, a nucleophile attacks the β-carbon of the unsaturated system. libretexts.orgyoutube.com This initial attack forms a resonance-stabilized enolate intermediate, which is then typically protonated during workup to yield the final ketone product. lumenlearning.com The competition between direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon is influenced by several factors, most notably the nature of the nucleophile. lumenlearning.comlibretexts.org "Soft" nucleophiles, such as organocuprates, thiols, and amines, generally favor 1,4-addition. In contrast, "hard" nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition, although this can be substrate and condition dependent. libretexts.orgyoutube.com

Modern synthetic methods have expanded the scope of conjugate additions to include a wide variety of nucleophiles and catalysts, enabling the formation of numerous carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org

Table 2: Factors Influencing 1,2- vs. 1,4-Addition to α,β-Unsaturated Carbonyls

| Factor | Favors 1,2-Addition (Direct) | Favors 1,4-Addition (Conjugate) |

|---|---|---|

| Nucleophile Type | Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | Soft Nucleophiles (e.g., Organocuprates, Thiols, Amines) |

| Reaction Control | Kinetic Control (often faster, irreversible) | Thermodynamic Control (often reversible, leads to more stable product) |

This table summarizes general trends in the competing addition pathways to conjugated carbonyl systems. lumenlearning.comlibretexts.org

Cyclization Reactions and Heterocycle Formation Utilizing the Ynone Framework

The ynone moiety is a versatile building block for the synthesis of various heterocyclic compounds. The combination of the alkyne and ketone functional groups provides the necessary atoms and reactivity to construct five- and six-membered rings through cyclization reactions.

Isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can be synthesized directly from ynone precursors. rsc.orgrsc.org A highly efficient, metal-free method involves the reaction of ynones with trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.orgrsc.org This reaction is believed to proceed through a tandem hydroazidation across the alkyne followed by a denitrogenative cyclization, forming the C–N and O–N bonds in a single pot under ambient conditions. rsc.org

Another prominent route involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which are readily prepared from the parent ynones. nih.gov Treatment of these oxime derivatives with electrophiles like iodine monochloride (ICl) yields highly substituted 4-iodoisoxazoles. These iodo-substituted products can then be further functionalized via palladium-catalyzed cross-coupling reactions, providing access to a wide library of complex isoxazoles. nih.gov The synthesis of the anti-inflammatory drug Valdecoxib has been achieved using this methodology. nih.gov

Furthermore, acid-catalyzed reactions of certain ynones with sodium azide can also be directed to produce isoxazoles, offering a switchable pathway that can selectively yield either triazoles or isoxazoles depending on the reaction conditions. mdpi.com

Thiophenes, sulfur-containing five-membered aromatic heterocycles, are important in materials science and pharmaceuticals. nih.gov Ketoalkynes like this compound serve as valuable precursors for their synthesis. A common strategy involves the reaction of the ketoalkyne with a sulfur-transfer reagent.

One approach is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. While the ynone itself is not a 1,4-dicarbonyl, it can be converted into suitable precursors. More direct methods involve the cyclization of functionalized alkynes that already contain a sulfur atom. nih.gov For instance, a ketoalkyne can be reacted with a thiol surrogate to form an intermediate that subsequently cyclizes. nih.gov Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful methodology for the regioselective synthesis of substituted thiophenes. nih.gov

Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) isomer is commonly synthesized from precursors derived from carbonyl compounds. nih.govorganic-chemistry.org A widely used method for preparing 2-amino-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide (B42300) followed by dehydrative cyclization. nih.gov

For a ketoalkyne like this compound, the synthetic sequence would begin with the condensation of its carbonyl group with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate can then be cyclized under acidic or oxidative conditions to furnish the 1,3,4-thiadiazole ring. nih.gov For example, thionation of N,N'-acylhydrazines, which can be derived from ynones, with Lawesson's reagent is a known method for producing 1,3,4-thiadiazoles. organic-chemistry.org Another approach involves reacting the thiosemicarbazone intermediate with reagents like thionyl chloride in a process known as the Hurd-Mori synthesis to yield 1,2,3-thiadiazoles. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-Halovinyl ketone |

| N,N'-Dimethylpropyleneurea (DMPU) |

| 4,4-Dimethyl-1-phenylpent-2-en-1-one |

| Enolate |

| Organocuprate |

| Grignard reagent |

| Isoxazole |

| Trimethylsilyl azide (TMSN₃) |

| 2-Alkyn-1-one O-methyl oxime |

| Iodine monochloride (ICl) |

| 4-Iodoisoxazole |

| Valdecoxib |

| Triazole |

| Thiophene |

| Lawesson's reagent |

| Phosphorus pentasulfide |

| 1,3,4-Thiadiazole |

| Thiosemicarbazide |

| Thiosemicarbazone |

| N,N'-Acylhydrazine |

| 1,2,3-Thiadiazole |

Metal-Catalyzed Transformations and Rearrangements

The presence of both a π-rich alkyne and a polar carbonyl group makes this compound a versatile substrate for a variety of metal-catalyzed reactions. These transformations often involve the activation of the alkyne moiety, leading to subsequent rearrangements or additions.

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. nih.govacs.org The high π-acidity of cationic gold complexes allows them to selectively activate the carbon-carbon triple bond of this compound, making it susceptible to nucleophilic attack. nih.govacs.orgnih.gov This activation is attributed to relativistic effects, which render the gold center a soft Lewis acid with a strong affinity for the alkyne's π-system. nih.govacs.org

The general mechanism involves the formation of a η2-[AuL]+-activated alkyne intermediate. nih.govacs.org This intermediate can then undergo attack by various nucleophiles. For instance, in the presence of water or alcohols, hydration or alkoxylation of the alkyne can occur, leading to the formation of β-dicarbonyl compounds or their corresponding enol ethers. youtube.com The regioselectivity of the nucleophilic attack is often governed by both electronic and steric factors.

Gold catalysts can also facilitate more complex transformations. For example, in a four-component reaction involving an alkyne, an arylboronic acid, water, and a fluorine source, a gold(I) catalyst promotes the formation of an α-fluoro-β-aryl ketone. nih.gov The proposed mechanism involves the π-activation of the alkyne by the gold catalyst, followed by the formation of a five-membered ring intermediate. nih.gov Subsequent oxidation with an electrophilic fluorine source generates a vinyl-gold(III) species, which then undergoes reductive elimination with the arylboronic acid to yield the final product and regenerate the gold(I) catalyst. nih.gov

While direct studies on this compound in redox chain reactions involving propargylation are not explicitly detailed, related structures provide insight into potential mechanistic pathways. An efficient catalytic propargylation of Coenzyme Q0 has been achieved using a cooperative effect of Sc(OTf)3 and a Hantzsch ester, proceeding through a redox chain reaction. acs.org This reaction involves hydroquinone (B1673460) and dimeric propargylic moiety intermediates. acs.org

In a proposed mechanism, two equivalents of a propargylic alcohol react to form a dimer, releasing a molecule of water. acs.org A Lewis acid, such as Sc(OTf)3, catalyzes an electrophilic aromatic substitution between a hydroquinone and the propargylic dimer or its carbocationic intermediate. acs.org This leads to a hydroquinone derivative and regenerates one molecule of the initial propargylic alcohol. acs.org A subsequent redox chain reaction occurs where a hydrogen atom is transferred from the intermediate to a p-quinone, forming the final propargylated product and regenerating the hydroquinone for the next catalytic cycle. acs.org This type of mechanism could potentially be applied to activate the alkyne in this compound for similar transformations.

Palladium catalysts are well-known for their ability to mediate a wide range of organic transformations, including the cycloisomerization of enynes. While specific research on the palladium-catalyzed rearrangement of this compound is limited, studies on related 1,6-enynes offer valuable insights into potential reaction pathways. The functional groups present in the enyne substrate can control the divergent cycloisomerization, leading to the formation of various heterocyclic and carbocyclic products such as pyrroles, cyclopentenes, and tetrahydropyridines. rsc.org The combination of a Pd(0) catalyst with a co-catalyst like glucose has been shown to be effective in these transformations. rsc.org Density functional theory (DFT) calculations have been employed to elucidate the different pathways of selective cyclization and isomerization. rsc.org

Functional Group Interconversions on the Carbonyl Moiety

The carbonyl group of this compound is also a site of reactivity, allowing for various functional group interconversions.

The conversion of the ketone in this compound to a thioketone represents a key functional group interconversion. While direct literature on the thionation of this specific compound is scarce, general methods for converting ketones to thioketones can be applied. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) are commonly employed for this transformation. The reaction typically involves heating the ketone with the thionating agent in an inert solvent like toluene (B28343) or xylene. The resulting 4,4-dimethyl-1-phenyl-pent-2-yn-1-thione would be a valuable intermediate for further synthetic applications, particularly in the synthesis of sulfur-containing heterocycles. The synthesis of related thiones, such as 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones, has been achieved through a one-pot condensation of an aldehyde, dimedone, and thiourea, catalyzed by zinc ferrite (B1171679) nanoparticles. mdpi.com This suggests that similar multicomponent reactions could potentially be adapted for the synthesis of thionated derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination in Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of reaction products derived from 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, a crucial step in identifying unknown products or confirming the successful synthesis of a target molecule. alfa-chemistry.com

In the study of reaction intermediates and derivatives, techniques like Electrospray Ionization (ESI) are often coupled with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap. mdpi.com For example, when this compound undergoes a reaction, such as a nucleophilic addition to the carbonyl group, HRMS can be used to verify that the resulting product has incorporated the added atoms. The experimentally measured monoisotopic mass is compared against the calculated mass for a proposed chemical formula. A close match provides strong evidence for that formula. alfa-chemistry.com

Table 1: Representative HRMS Data for a Hypothetical Reaction Product

| Proposed Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) |

| C₁₅H₂₀O₂Na⁺ | 267.1356 | 267.1352 | -1.5 |

| C₁₄H₁₈O₂SNa⁺ | 289.0920 | 289.0917 | -1.0 |

| C₁₃H₁₅OClNa⁺ | 257.0653 | 257.0658 | +1.9 |

Note: This table is illustrative and represents typical data obtained in HRMS analysis for hypothetical derivatives.

Multi-Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural and configurational assignment. mdpi.comevitachem.com

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For instance, the protons on the phenyl group of a derivative would appear in the aromatic region (~7-8 ppm), while the singlet from the tert-butyl group would be found upfield (~1.3 ppm). mdpi.comnih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. alfa-chemistry.commdpi.com The carbonyl carbon (C=O) and the two alkyne carbons (C≡C) of the parent structure are particularly diagnostic.

Advanced 2D NMR techniques, such as HETCOR (Heteronuclear Correlation), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different parts of the molecule, confirming the final structure of complex reaction products. alfa-chemistry.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Core Structure of this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| Phenyl-H | ¹H | 7.4 - 8.1 | Protons on the aromatic ring. |

| (CH₃)₃C- | ¹H | ~1.3 | Nine equivalent protons, appearing as a sharp singlet. |

| Phenyl-C (ipso) | ¹³C | ~137 | Carbon attached to the carbonyl group. |

| Phenyl-C | ¹³C | 128 - 134 | Aromatic carbons. |

| C=O | ¹³C | ~178 | Carbonyl carbon. |

| -C≡C- | ¹³C | 80 - 100 | Alkynyl carbons. |

| -C (CH₃)₃ | ¹³C | ~28 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ¹³C | ~30 | Methyl carbons of the tert-butyl group. |

Note: Values are approximate and can vary depending on the solvent and the specific nature of the derivative.

Infrared Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is an invaluable technique for monitoring the progress of a chemical reaction by detecting changes in functional groups. mdpi.com By analyzing the absorption of infrared radiation, specific bonds within a molecule can be identified. This is particularly useful in reactions involving this compound, which possesses several distinct functional groups.

The starting material exhibits a strong absorption band for the conjugated carbonyl group (C=O) typically around 1640-1680 cm⁻¹, a sharp, medium-intensity peak for the alkyne triple bond (C≡C) around 2200-2260 cm⁻¹, and absorptions corresponding to the aromatic ring. If, for example, the carbonyl group is reduced to a hydroxyl group (-OH), the characteristic C=O peak will disappear and a new, broad absorption band will appear in the 3200-3600 cm⁻¹ region. Similarly, if the alkyne is reduced to an alkene or alkane, its characteristic peak will vanish. This allows for real-time or stepwise monitoring of the reaction's progress.

Table 3: Key Infrared Absorption Frequencies for Functional Group Transformations

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Conjugated Ketone | C=O | 1640 - 1680 | Strong |

| Alkyne | C≡C | 2200 - 2260 | Medium, Sharp |

| Aromatic Ring | C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H | 3000 - 3100 | Weak |

| Alcohol | O-H | 3200 - 3600 | Strong, Broad |

| Alkene | C=C | 1620 - 1680 | Medium |

X-ray Crystallography of Derived Compounds for Solid-State Structural Insights

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. This technique is particularly valuable for determining the absolute stereochemistry and for analyzing subtle conformational details and intermolecular interactions of crystalline derivatives obtained from this compound.

To perform this analysis, a suitable single crystal of a derivative is grown and irradiated with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous data on bond lengths, bond angles, and torsional angles.

For example, in the synthesis of complex heterocyclic compounds using derivatives of phenyl-substituted precursors, X-ray crystallography can be used to characterize key reaction intermediates that are stable enough to crystallize. The resulting structural data provides definitive proof of the molecular structure and can reveal important information about the reaction mechanism.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Phenyl-Substituted Heterocyclic Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₂H₁₇N₃ |

| Formula Weight | 323.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1325(4) |

| b (Å) | 8.2667(5) |

| c (Å) | 16.052(2) |

| α (°) | 86.829(2) |

| β (°) | 82.507(2) |

| γ (°) | 84.603(2) |

| Volume (ų) | 802.49(9) |

| Z | 2 |

| Data Collection & Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 15830 |

| Unique Reflections | 3684 |

| R-int | 0.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Note: Data is based on a representative structure of a phenyl-substituted dihydropyridine (B1217469) intermediate to illustrate the type of information obtained from an X-ray crystallography experiment. mdpi.com

Computational Chemistry and Theoretical Investigations of 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One Reactivity and Electronic Structure

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and energetics of molecules. DFT calculations are used to determine the ground-state energy of a system by focusing on the electron density (ρ) rather than the complex many-electron wavefunction. nih.gov This approach allows for the exploration of various chemical reaction pathways, such as nucleophilic additions or cycloadditions, which are characteristic of alkynones.

For 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one, DFT studies can map out the energetic landscape of its reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. For instance, in a reaction with a nucleophile, DFT can be employed to compare a stepwise mechanism, potentially involving a zwitterionic intermediate, with a concerted pathway. researchgate.net The calculated activation energies (ΔE‡) and reaction energies (ΔEr) provide quantitative insights into the kinetic and thermodynamic feasibility of different routes.

The presence of the bulky tert-butyl group is expected to exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. DFT calculations can quantify these steric effects on the transition state energies, explaining observed product distributions. Similarly, the electronic influence of the phenyl group versus the tert-butyl group on the polarization of the ynone moiety can be precisely analyzed.

Table 1: Hypothetical DFT-Calculated Energetics for the Reaction of this compound with a Generic Nucleophile (Nu) This table is for illustrative purposes to show how DFT data would be presented. Values are hypothetical.

| Pathway | Species | Relative Energy (kcal/mol) |

| Pathway A (Concerted) | Reactants | 0.0 |

| Transition State (TS1) | +22.5 | |

| Product | -15.0 | |

| Pathway B (Stepwise) | Reactants | 0.0 |

| Transition State (TS2a) | +25.0 | |

| Intermediate (INT) | +5.2 | |

| Transition State (TS2b) | +18.0 | |

| Product | -15.0 |

Transition State Analysis and Potential Energy Surface Mapping in Alkyne Transformations

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. numberanalytics.comnih.gov For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. nih.gov A transition state (TS) is a specific point on the PES of highest energy along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. uni-muenchen.de It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction path but a minimum in all other directions. numberanalytics.com

In the context of alkyne transformations involving this compound, locating and characterizing the relevant transition states is crucial for understanding the reaction mechanism. Computational methods are used to optimize the geometry of the TS and confirm its identity by analyzing its vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Mapping the PES for reactions such as a [3+2] cycloaddition with an azide (B81097) or a nucleophilic addition to the carbonyl or alkyne carbons would reveal the lowest energy pathway. For this compound, the PES would illustrate how the steric bulk of the tert-butyl group raises the energy of pathways where reactants approach from that side of the molecule, thereby favoring attack at the phenyl-substituted end.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Delocalization in Derived Systems

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. missouri.edu The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the orbital most likely to accept electrons, relates to electrophilicity. missouri.eduresearchgate.net The energy and spatial distribution of these orbitals are key to predicting how a molecule will react.

In derived systems, such as an intermediate formed after an initial reaction step, FMO analysis can predict the subsequent reactivity. For example, after a nucleophilic attack on the carbonyl carbon, the resulting anionic intermediate would have a new HOMO, and its shape and energy would determine the course of the next reaction step. researchgate.net

Table 2: Hypothetical FMO Energies for this compound This table is for illustrative purposes. Energies are hypothetical and would be calculated using a specific DFT method and basis set.

| Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | π* orbital, primarily on phenyl ring |

| LUMO | -1.8 | π orbital, delocalized over C=O and C≡C* |

| HOMO | -7.2 | π orbital, delocalized over phenyl, C=O, C≡C |

| HOMO-1 | -8.5 | π orbital, primarily on phenyl ring |

Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to trace the minimum energy path on the potential energy surface connecting a transition state to its corresponding reactants and products. numberanalytics.commolcas.org Starting from an optimized transition state geometry, the IRC algorithm moves downhill in both the forward and reverse directions, mapping out the complete reaction trajectory. imperial.ac.uk This process is essential for verifying that a calculated transition state indeed connects the intended reactants and products, providing a definitive validation of the proposed reaction mechanism.

For a reaction involving this compound, once a transition state has been located (e.g., for a cycloaddition), an IRC calculation would confirm the mechanistic pathway. For example, it could show the concerted formation of two new bonds as the reaction progresses from the transition state to the final cycloadduct. If the reaction pathway is complex and involves intermediates, IRC calculations can trace the path from a transition state to a stable intermediate, and a subsequent IRC from another transition state can show the path from the intermediate to the final product. molcas.org This provides a clear, step-by-step visualization of the bonding changes throughout the reaction.

Strategic Applications of 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One and Its Derivatives in Organic Synthesis

Role as Building Blocks for Complex Molecular Architectures

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one is a valuable starting material for the synthesis of more intricate molecular structures. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the activated alkyne system. The conjugated system renders the β- and δ-carbon atoms of the alkyne susceptible to nucleophilic attack, a reactivity that chemists exploit to forge new carbon-carbon and carbon-heteroatom bonds.

The rigid structure of the alkyne pre-organizes the molecule for cyclization reactions, while the bulky tert-butyl group can impart significant diastereoselectivity in addition reactions by sterically directing the approach of incoming reagents. This control over stereochemistry is crucial in the assembly of complex, three-dimensional scaffolds found in natural products and pharmaceutically active compounds. By participating in reactions such as conjugate additions, cycloadditions, and tandem sequences, the ynone framework can be elaborated into larger, more functionalized molecules, demonstrating its role as a foundational building block in multi-step syntheses.

Precursors in the Synthesis of Diverse Heterocyclic Compounds

A primary application of this compound is its role as a precursor for a wide array of heterocyclic compounds. The reaction of α,β-alkynyl ketones with binucleophiles is a powerful strategy for constructing five- and six-membered rings. One of the most common transformations is the synthesis of pyrazoles. organic-chemistry.orgnih.govresearchgate.net

The reaction of this compound with hydrazine (B178648) or its substituted derivatives proceeds via a sequence of conjugate addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. researchgate.net This method is highly efficient and allows for the generation of pyrazoles with various substitution patterns, which are privileged scaffolds in medicinal chemistry. nih.gov For instance, reacting the title compound with different hydrazine derivatives can produce a library of pyrazole compounds, as illustrated in the table below.

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Resulting Pyrazole Product |

|---|---|---|

| This compound | Hydrazine Hydrate | 5-(tert-Butyl)-3-phenyl-1H-pyrazole |

| This compound | Phenylhydrazine | 5-(tert-Butyl)-1,3-diphenyl-1H-pyrazole |

| This compound | Methylhydrazine | 5-(tert-Butyl)-1-methyl-3-phenyl-1H-pyrazole |

Beyond pyrazoles, this ynone can be used to synthesize other heterocycles such as isoxazoles (through reaction with hydroxylamine), pyrimidines, and pyridines by carefully selecting the appropriate reaction partners and conditions.

Development of Pro-chiral Synthons and Their Implementation in Asymmetric Synthesis

The carbonyl group in this compound is a pro-chiral center. This means that while the molecule itself is achiral, a single chemical transformation at the carbonyl carbon, such as a reduction or a nucleophilic addition, can generate a new stereocenter. This property makes it a valuable pro-chiral synthon for asymmetric synthesis.

The goal of asymmetric synthesis is to selectively produce one enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or reagents that can differentiate between the two faces (re and si faces) of the pro-chiral carbonyl group. nih.gov For example, the asymmetric reduction of the ketone to a secondary alcohol can be accomplished using chiral reducing agents or a catalyst-hydride source system, yielding an enantioenriched propargyl alcohol. These chiral propargyl alcohols are themselves versatile intermediates in organic synthesis.

Similarly, the enantioselective addition of organometallic reagents or other nucleophiles to the carbonyl group, mediated by a chiral catalyst, can afford tertiary alcohols with high enantiomeric purity. nih.gov The development of such methods allows for the transformation of a simple, achiral starting material into valuable, optically active building blocks for the synthesis of complex chiral targets. nih.gov

Applications in Advanced Carbon-Carbon Bond Formation Methodologies

The electron-deficient nature of the alkyne in this compound makes it an excellent electrophile for various carbon-carbon bond-forming reactions. This reactivity is central to its utility in modern synthetic chemistry.

Conjugate (Michael) Addition: The ynone system is a prime substrate for Michael addition reactions, where carbon-based nucleophiles like organocuprates, enolates, or organozinc reagents add to the β-carbon of the alkyne. This reaction is a reliable method for forming C-C bonds and leads to the formation of α,β-unsaturated ketones (enones), which can be further functionalized.

Cycloaddition Reactions: As electrophilic alkynes, ynones are excellent partners in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with diazo compounds or azides to form pyrazoles and triazoles, respectively. organic-chemistry.org These reactions are often highly regioselective and provide direct access to important heterocyclic systems. Other cycloadditions, such as the Diels-Alder reaction where the ynone acts as the dienophile, are also possible, leading to the formation of six-membered rings. researchgate.net

The table below summarizes key C-C bond formation reactions involving this ynone scaffold.

| Reaction Type | Nucleophile/Reaction Partner | Product Class | Bond Formed |

|---|---|---|---|

| Conjugate Addition | Organocuprates (R₂CuLi) | β-Substituted Enones | C(sp)-C(sp³) |

| [3+2] Cycloaddition | Hydrazines (R-NHNH₂) | Pyrazoles | C-N and C-C |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., Cyclopentadiene) | Cyclohexadiene derivatives | C-C and C-C |

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

The bifunctional nature of this compound makes it an ideal component for MCRs. Both the electrophilic alkyne and the carbonyl group can react in a sequential or concerted manner with different nucleophiles present in the reaction mixture. For instance, a plausible MCR could involve the reaction of an amine, this compound, and a source of cyanide (e.g., trimethylsilyl (B98337) cyanide). In such a sequence, the amine could first add to the alkyne (a C-N bond formation), followed by the addition of cyanide to the carbonyl group, leading to a highly functionalized and complex acyclic or cyclic product in a single step. The design of such one-pot syntheses is a key area of modern organic chemistry, and versatile substrates like this ynone are essential tools in this field. organic-chemistry.orgrsc.org

Future Perspectives and Emerging Research Avenues for 4,4 Dimethyl 1 Phenyl Pent 2 Yn 1 One Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for catalysts that can precisely control the outcome of chemical reactions is a central theme in modern organic synthesis. For reactions involving 4,4-dimethyl-1-phenyl-pent-2-yn-1-one, the development of novel catalytic systems holds the key to overcoming existing limitations in selectivity and efficiency. Future research will likely focus on several key areas:

Transition Metal Catalysis: While metals like palladium, copper, and gold have been utilized in ynone chemistry, a vast landscape of other transition metals remains to be explored. High-throughput screening of catalysts based on earth-abundant metals such as iron, nickel, and cobalt could lead to the discovery of more economical and environmentally friendly catalytic systems. Furthermore, the design and synthesis of novel ligands will be crucial in fine-tuning the steric and electronic properties of these catalysts to achieve unprecedented levels of regio- and stereoselectivity in reactions such as cycloadditions and conjugate additions.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Chiral organocatalysts, in particular, could enable the enantioselective functionalization of this compound, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Future efforts will likely concentrate on the development of novel organocatalytic platforms for reactions such as Michael additions and annulations.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, driven by their remarkable selectivity and ability to operate under mild conditions. The identification and engineering of enzymes capable of transforming this compound could open up new avenues for the synthesis of complex molecules with high enantiopurity.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High reactivity, diverse transformations | Earth-abundant metals, novel ligand design |

| Organocatalysts | Metal-free, enantioselective potential | Chiral catalysts for asymmetric synthesis |

| Biocatalysts | High selectivity, mild reaction conditions | Enzyme screening and engineering |

Investigation of Advanced Functionalization Strategies and Tandem Reactions

Beyond simple transformations, the future of this compound chemistry lies in the development of sophisticated functionalization strategies and tandem reaction sequences. These approaches aim to build molecular complexity in a single operation, thereby increasing synthetic efficiency.

C-H Activation: The direct functionalization of otherwise unreactive C-H bonds is a transformative strategy in organic synthesis. The application of C-H activation methodologies to this compound could enable the introduction of new functional groups at previously inaccessible positions, leading to the rapid synthesis of novel derivatives.

Multicomponent Reactions: Reactions that combine three or more starting materials in a single step offer a powerful tool for generating molecular diversity. Designing novel multicomponent reactions that incorporate this compound as a key component will be a significant area of future research. For instance, its use in the synthesis of highly substituted heterocyclic compounds, such as pyrazoles, holds considerable promise.

Tandem and Cascade Reactions: These elegant processes involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot. The development of tandem reactions initiated by the reaction of this compound, such as a Michael addition followed by an intramolecular cyclization, can provide rapid access to complex polycyclic structures.

Table 2 highlights potential advanced functionalization strategies.

| Strategy | Description | Potential Products |

| C-H Activation | Direct functionalization of C-H bonds | Novel substituted ynones |

| Multicomponent Reactions | One-pot synthesis with three or more reactants | Highly functionalized heterocycles |

| Tandem/Cascade Reactions | Sequential transformations in a single operation | Complex polycyclic systems |

Integration into Sustainable Synthetic Methodologies and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The future of this compound chemistry will be intrinsically linked to the adoption of more sustainable practices.

Alternative Reaction Media: The replacement of volatile and hazardous organic solvents with greener alternatives is a key goal of green chemistry. Future research will explore the use of water, ionic liquids, and deep eutectic solvents as reaction media for transformations involving this compound.

Energy-Efficient Synthesis: The use of alternative energy sources, such as microwave irradiation and ultrasound, can often lead to significantly reduced reaction times and improved energy efficiency. The application of these technologies to reactions involving this compound will be an important area of investigation.

Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are considered highly atom-economical. The development of catalytic addition and cycloaddition reactions of this compound will be a key focus in this regard. For instance, the [3+2] cycloaddition of this ynone with suitable precursors to form pyrazoles is an excellent example of an atom-economical transformation.

Table 3 summarizes key green chemistry approaches.

| Green Chemistry Principle | Application to this compound Chemistry |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions |

| Energy Efficiency | Microwave-assisted or ultrasonic-mediated reactions |

| Atom Economy | Development of addition and cycloaddition reactions |

Q & A

Q. What experimental designs optimize reaction yields in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.